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Compound of Interest

Compound Name: H-D-2-Nal-OH

Cat. No.: B555659

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-
canonical amino acid H-D-2-Nal-OH, also known as 3-(2-Naphthyl)-D-alanine. The information
presented herein is intended to support research and development activities in medicinal
chemistry, peptide synthesis, and drug discovery. This document outlines available mass
spectrometry data, discusses the availability of Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data, and provides detailed experimental protocols for the
characterization of such compounds.

Introduction

H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine) is a synthetic amino acid derivative featuring a
naphthalene moiety attached to a D-alanine backbone.[1][2][3] Its chemical formula is
C13H13NO2, and its CAS number is 76985-09-6. The incorporation of the bulky, hydrophobic
naphthalene group makes it a valuable building block in the synthesis of peptides and
peptidomimetics with modified pharmacological profiles. Understanding the precise structure
and purity of this compound is critical for its application in drug design and development,
necessitating thorough spectroscopic analysis.

Spectroscopic Data

Comprehensive spectroscopic analysis is essential for the structural elucidation and quality
control of H-D-2-Nal-OH. While mass spectrometry data is publicly available, detailed NMR and
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IR spectral data are referenced in commercial and database sources but are not readily
accessible in the public domain.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of H-D-2-Nal-OH. The following table
summarizes the key mass spectral data obtained from a public repository, confirming the
expected molecular ion.

Table 1: Mass Spectrometry Data for H-D-2-Nal-OH

Relative Intensity .
m/z (Da) Assignment Source
(%)

MassBank, Accession:
MSBNK-
Washington_State_Un
iv-BML80295[4][5]

216.1022 100 [M+H]*

MassBank, Accession:
MSBNK-
Washington_State_Un
iv-BML80295[4][5]

170.0808 35 [M+H-HCOOH]*

MassBank, Accession:
[Naphthalene-CHa2- MSBNK-
CH]* Washington_State_Un
iv-BML80295[4][5]

142.0750 15

Note: The fragmentation pattern is consistent with the loss of the carboxylic acid group and
subsequent fragmentation of the alanine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are crucial for confirming the detailed chemical structure of H-D-
2-Nal-OH. While several commercial suppliers and chemical databases indicate the existence
of NMR data, the actual spectra and peak lists are not publicly available. For instance, GL
Biochem (Shanghai) Ltd. notes that their product is consistent with a 300 MHz *H NMR
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spectrum.[6][7] ChemicalBook also lists *H NMR and 13C NMR spectra for this compound,
though access to the data is restricted.[8][9]

Based on the chemical structure and known spectra of similar naphthalene-containing
compounds and amino acids, the expected regions for the proton and carbon signals can be
predicted. The aromatic protons of the naphthalene ring are expected to appear in the range of
7.4-7.9 ppm in the *H NMR spectrum. The alpha-proton of the amino acid backbone would
likely resonate around 3.8-4.2 ppm, while the beta-protons would appear as a multiplet at
approximately 3.0-3.4 ppm. In the 13C NMR spectrum, the carbonyl carbon should be observed
around 170-180 ppm, with the aromatic carbons appearing between 125-135 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in H-D-2-Nal-
OH. PubChem lists the availability of ATR-IR and FT-Raman spectra, provided by Bio-Rad
Laboratories, Inc., Alfa Aesar, and Thermo Fisher Scientific, though the spectral data itself is
not displayed.[10] Key expected vibrational frequencies include:

N-H stretching: around 3000-3300 cm~1 (from the amino group)

¢ O-H stretching: a broad band from 2500-3300 cm~! (from the carboxylic acid)
e C=0 stretching: around 1700-1725 cm~1* (from the carboxylic acid)

e N-H bending: around 1500-1640 cm™1

e C=C stretching: aromatic ring vibrations in the 1450-1600 cm~1 region

e C-H bending: out-of-plane bending for the naphthalene ring below 900 cm~1

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a non-
canonical amino acid like H-D-2-Nal-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural confirmation.
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Materials:

H-D-2-Nal-OH sample
Deuterated solvent (e.g., DMSO-ds, D20 with acid/base)
NMR tubes (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of H-D-2-Nal-OH in approximately 0.7 mL of a
suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the
solubility of the sample. For amino acids, DMSO-ds is often a good choice as it dissolves
both polar and non-polar compounds and does not exchange with the amine and carboxylic
acid protons.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup:

o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune the probe for the desired nuclei (*H and 3C).

'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or
32 scans).
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e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum. This is a longer experiment due to the low
natural abundance of 13C.

o Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and
a relaxation delay of 2-5 seconds.

o Alarger number of scans (e.g., 1024 or more) will be required.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase the resulting spectrum.

o

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for *H and
39.52 ppm for 13C).

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

H-D-2-Nal-OH sample (solid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Cleaning solvent (e.g., isopropanol)
Procedure:

e Background Spectrum: Record a background spectrum of the clean ATR crystal to account
for atmospheric CO2 and water vapor.
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Sample Application: Place a small amount of the solid H-D-2-Nal-OH powder onto the ATR
crystal.

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good
contact between the sample and the crystal.

Spectrum Acquisition:

o Collect the IR spectrum over a typical range of 4000-400 cm™1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers (cm~1).

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the fragmentation

pattern.

Materials:

H-D-2-Nal-OH sample

Solvent (e.g., methanol, acetonitrile/water mixture)

Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

For MALDI: a suitable matrix (e.g., a-cyano-4-hydroxycinnamic acid)

Procedure (using ESI-QTOF):
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e Sample Preparation: Prepare a dilute solution of H-D-2-Nal-OH (e.g., 10-100 pg/mL) in a
suitable solvent mixture, often with a small amount of formic acid (0.1%) to promote
ionization in positive ion mode.

e Infusion or LC Introduction: Introduce the sample into the mass spectrometer either by direct
infusion using a syringe pump or via a liquid chromatography (LC) system.

 lonization: The sample is ionized using an electrospray ionization (ESI) source. Set the ESI
parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and
temperature) to optimal values for the analyte.

e Mass Analysis:
o Acquire the mass spectrum in the positive ion mode to observe the [M+H]* ion.
o Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

o For fragmentation data (MS/MS), select the precursor ion of interest (e.g., m/z 216.1) in
the quadrupole and subject it to collision-induced dissociation (CID) in the collision cell.

o Scan for the resulting fragment ions in the time-of-flight (TOF) analyzer.
o Data Analysis:

o Analyze the resulting mass spectrum to identify the molecular ion peak and any significant
fragment ions.

o Compare the observed accurate mass to the calculated exact mass of the compound to
confirm its elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a novel or non-canonical amino acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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